molecular formula C12H22BrNOSi B8265902 (4-bromooxazol-2-yl)-triisopropyl-silane

(4-bromooxazol-2-yl)-triisopropyl-silane

Cat. No.: B8265902
M. Wt: 304.30 g/mol
InChI Key: JQKCIUSFBBGOHG-UHFFFAOYSA-N
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Description

(4-bromooxazol-2-yl)-triisopropyl-silane is a chemical compound that belongs to the oxazole family, which is characterized by a five-membered ring containing one oxygen and one nitrogen atom

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4-bromooxazol-2-yl)-triisopropyl-silane typically involves the use of the van Leusen oxazole synthesis. This method utilizes tosylmethylisocyanides (TosMICs) as key reagents. The process involves a [3+2] cycloaddition reaction between aldehydes and TosMICs under basic conditions . The reaction conditions are mild and can be carried out at room temperature, making it an efficient and convenient method for synthesizing oxazole derivatives.

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions, using high-purity reagents, and employing continuous flow reactors to enhance yield and efficiency.

Chemical Reactions Analysis

Types of Reactions

(4-bromooxazol-2-yl)-triisopropyl-silane undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other nucleophiles under appropriate conditions.

    Oxidation and Reduction: The oxazole ring can participate in oxidation and reduction reactions, leading to the formation of different derivatives.

    Cycloaddition Reactions: The compound can undergo cycloaddition reactions to form more complex heterocyclic structures.

Common Reagents and Conditions

    Nucleophiles: For substitution reactions, common nucleophiles include amines, thiols, and alkoxides.

    Oxidizing Agents: Oxidation reactions may involve agents such as hydrogen peroxide or potassium permanganate.

    Reducing Agents: Reduction reactions can be carried out using agents like lithium aluminum hydride or sodium borohydride.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted oxazole derivatives, while oxidation and reduction reactions can lead to the formation of oxazole-2-carboxylic acids or oxazole-2-alcohols.

Mechanism of Action

The mechanism of action of (4-bromooxazol-2-yl)-triisopropyl-silane involves its interaction with specific molecular targets and pathways. The oxazole ring can form non-covalent interactions with enzymes and receptors, modulating their activity. This interaction can lead to various biological effects, such as inhibition of enzyme activity or alteration of receptor signaling pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(4-bromooxazol-2-yl)-triisopropyl-silane is unique due to the presence of the triisopropylsilyl group, which imparts steric hindrance and influences the compound’s reactivity and stability. This structural feature distinguishes it from other oxazole derivatives and enhances its utility in specific synthetic applications.

Properties

IUPAC Name

(4-bromo-1,3-oxazol-2-yl)-tri(propan-2-yl)silane
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H22BrNOSi/c1-8(2)16(9(3)4,10(5)6)12-14-11(13)7-15-12/h7-10H,1-6H3
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JQKCIUSFBBGOHG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)[Si](C1=NC(=CO1)Br)(C(C)C)C(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H22BrNOSi
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

304.30 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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